molecular formula C5H10N2S B148885 1,3-Diazepane-2-thione CAS No. 5700-04-9

1,3-Diazepane-2-thione

Cat. No.: B148885
CAS No.: 5700-04-9
M. Wt: 130.21 g/mol
InChI Key: ZLJLVKBAMJHNJH-UHFFFAOYSA-N
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Description

1,3-Diazepane-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2S and its molecular weight is 130.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structures

1,3-Diazepane-2-thione (Diap) has been utilized in the synthesis and structural characterization of various complexes. For instance, Diap has been used in the formation of neutral monomeric tetrahedral complexes with metals like Zinc and Cadmium. These complexes exhibit interesting characteristics such as phase transitions and unique coordination configurations, making them subjects of study in crystallography and spectroscopy (Beheshti et al., 2007).

Chemical Reactions and Interactions

This compound's reactions with various chemicals have been extensively studied. Research has delved into its interactions with α-halocarboxylic acids and their esters, exploring the formation of different derivatives and understanding the reaction mechanisms. These studies contribute to a deeper understanding of the chemical behavior and potential applications of this compound in various synthetic processes (Kushakova et al., 2006).

Molecular Building Block in RNA-directed Ligand Libraries

The compound has been recognized for its potential as a molecular building block in the construction of RNA-directed ligand libraries. Its ability to combine characteristics of RNA-binding natural products with the flexibility for extensive control over chemical space makes it a valuable asset in the field of molecular biology and drug design (Dutta et al., 2010).

Application in Multicomponent Reactions

Researchers have explored the use of this compound in multicomponent reactions, such as the stereoselective synthesis of 1,4-diazepane derivatives. These studies highlight its utility in creating complex molecular structures in an efficient and user-friendly manner, opening doors to its application in synthetic organic chemistry (Sotoca et al., 2009).

Properties

IUPAC Name

1,3-diazepane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJLVKBAMJHNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205609
Record name 1,3-Diazepin-2-thione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-04-9
Record name Hexahydro-2H-1,3-diazepine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5700-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diazepin-2-thione, hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazepin-2-thione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diazepane-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,3-Diazepane-2-thione influence its ability to form hydrogen bonds in metal complexes?

A: The presence of N-H groups in the this compound structure enables it to participate in hydrogen bonding interactions. [, ] In the crystal structures of its metal complexes, N-H···S and/or N-H···I hydrogen bonds are frequently observed. [, ] These interactions contribute to the stability and packing arrangements within the crystal lattice of these compounds.

Q2: Can you describe an instance where this compound was used to synthesize a mixed-metal complex? What is interesting about the resulting structure?

A: In one study, researchers synthesized mixed-metal cluster compounds by reacting (NH(4))(2)[MO(2)S(2)] (M = Mo or W) with KI, CuCl, and this compound in acetone. [] This reaction yielded [MOS(3)(CuDiap)(3)]I (M = Mo or W), which exhibited an incomplete distorted cube MS(3)Cu(3) core. Interestingly, the iodide anion (I-) in the structure is not directly bonded to the copper atoms, setting it apart from previously reported similar complexes. [] This unique arrangement results in discrete ion pairs within the crystal structure. []

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